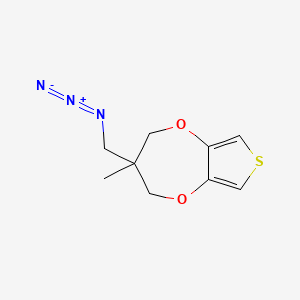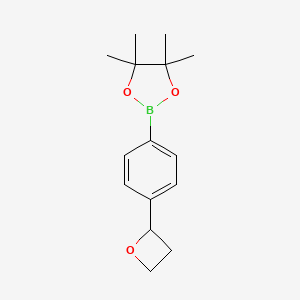
N-Desmethyl O-Methyl Clobazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl O-Methyl Clobazam is a metabolite of Clobazam, a 1,5-benzodiazepine. Clobazam is primarily used as an anticonvulsant and anxiolytic. This compound is formed through the N-demethylation of Clobazam and has a longer half-life than the parent compound, contributing significantly to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl O-Methyl Clobazam involves the N-demethylation of Clobazam. This process can be achieved using various reagents and conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the demethylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl O-Methyl Clobazam undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the compound’s structure.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which may have different pharmacological properties .
Scientific Research Applications
N-Desmethyl O-Methyl Clobazam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Clobazam and its metabolites.
Biology: Studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and anxiety disorders.
Mechanism of Action
N-Desmethyl O-Methyl Clobazam exerts its effects by binding allosterically to the GABA_A receptor. This binding increases the frequency of chloride channel opening, allowing chloride ions to enter the neuron and hyperpolarize it. This action results in an inhibitory effect on neurotransmission, contributing to its anticonvulsant and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Clobazam: The parent compound, used primarily as an anticonvulsant and anxiolytic.
Clonazepam: Another benzodiazepine with similar uses but different receptor binding affinities.
Zolpidem: A non-benzodiazepine hypnotic that also interacts with GABA_A receptors but has a different chemical structure.
Uniqueness
N-Desmethyl O-Methyl Clobazam is unique due to its longer half-life and distinct binding affinities for different GABA_A receptor subtypes. This results in a different pharmacological profile compared to other benzodiazepines, potentially offering advantages in terms of efficacy and side effect profile .
Properties
CAS No. |
2009208-96-0 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
methyl 3-(2-anilino-4-chloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-16(21)10-15(20)19-13-8-7-11(17)9-14(13)18-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20) |
InChI Key |
UODYCFVUCMOZER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)


